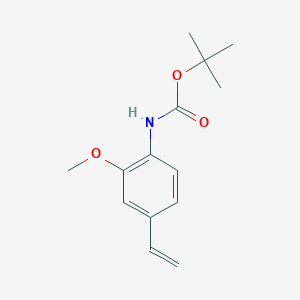tert-Butyl (2-methoxy-4-vinylphenyl)carbamate
CAS No.:
Cat. No.: VC20408508
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16) |
| Standard InChI Key | STRAJPYRQCLCRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC |
Introduction
Chemical Identity and Structural Features
tert-Butyl (2-methoxy-4-vinylphenyl)carbamate (CAS: 87188-51-0) belongs to the class of aromatic carbamates, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. Its structure integrates three key components:
-
Aromatic core: A benzene ring substituted with methoxy (-OCH₃) and vinyl (-CH=CH₂) groups.
-
Carbamate functionality: The Boc group (-OC(O)OC(CH₃)₃) attached to the phenolic oxygen, providing steric bulk and chemical stability.
-
Reactive vinyl group: Enables radical polymerization or copolymerization with other vinyl monomers.
The methoxy group at the ortho position influences electronic effects on the aromatic ring, while the para-substituted vinyl group ensures regioselective reactivity in polymerization processes .
Synthesis Methodologies
Carbamate Formation via Boc Protection
The synthesis typically involves Boc protection of 2-methoxy-4-vinylphenol (4-vinylguaiacol) using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild basic conditions, as demonstrated in analogous systems :
Reaction Scheme:
Optimized Conditions:
-
Solvent: Toluene or DMF (anhydrous)
-
Base: Triethylamine (1.1 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Temperature: 40–60°C
Key Considerations:
-
Moisture Control: Strict anhydrous conditions prevent hydrolysis of Boc anhydride.
-
Inhibitors: Addition of 4-methoxyphenol (0.5–1.0 wt%) suppresses premature vinyl polymerization .
Comparative Analysis of Protection Strategies
The Boc protection strategy contrasts with esterification approaches for 4-vinylguaiacol derivatives. For example, acetylated 4-vinylguaiacol (Ac4VG) requires acyl chlorides and produces polymers with glass transition temperatures () up to 117°C . In contrast, Boc carbamates offer superior hydrolytic stability under basic conditions, making them preferable for stepwise syntheses requiring orthogonal protection .
Table 1: Comparison of 4-Vinylguaiacol Derivatives
| Derivative | Protecting Group | of Polymer (°C) | Stability Profile |
|---|---|---|---|
| Ac4VG | Acetyl | 117 | Acid-labile |
| Prop4VG | Propionyl | 81 | Moderate hydrolysis |
| Boc carbamate | tert-Butyl | N/A | Base-stable, acid-labile |
Physicochemical Properties
Thermal Behavior
While direct thermal data for tert-butyl (2-methoxy-4-vinylphenyl)carbamate remains unreported, analogous Boc-protected phenols exhibit:
-
Decomposition Temperature: 180–220°C (TGA, nitrogen atmosphere) .
-
Glass Transition Temperature (): Dependent on polymer backbone; copolymers with styrene derivatives show values between 50–100°C .
Solubility and Reactivity
-
Solubility: Miscible with toluene, THF, and DCM; sparingly soluble in hexane.
-
Radical Reactivity: The vinyl group undergoes copolymerization with monomers like styrene or methyl methacrylate (MMA), with kinetics influenced by the electron-donating methoxy group .
Table 2: Predicted Physicochemical Properties
| Property | Value/Characteristics |
|---|---|
| Boiling Point | 290–310°C (extrapolated) |
| LogP (Octanol-Water) | 3.2 (estimated via fragment-based methods) |
| UV-Vis Absorption | = 275 nm (π→π*) |
Applications in Polymer Science
Sustainable Monomer Design
The compound aligns with green chemistry principles, as 4-vinylguaiacol can be derived from lignin depolymerization . Its incorporation into copolymers reduces reliance on petroleum-based styrene, with demonstrated applications in:
-
Thermoplastics: Adjusting via side-chain engineering (e.g., alkyl esters vs. carbamates) .
-
Adhesives: Enhanced affinity to polar substrates due to methoxy and carbamate groups.
Controlled Radical Polymerization
Despite challenges in homopolymerization due to phenolic inhibition , the Boc-protected derivative enables reversible addition-fragmentation chain-transfer (RAFT) polymerization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume